(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
(2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a pyridinyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a pyridinyl group is introduced to the pyrrolidine ring.
Addition of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction, where a hydroxymethyl group is added to the pyrrolidine ring.
Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyridinyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or pyridinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
The compound can be used in biological studies to investigate its interactions with enzymes and receptors. Its structural features allow it to act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The hydroxymethyl and pyridinyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-2-yl)pyrrolidine-1-carboxylate
- (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-4-yl)pyrrolidine-1-carboxylate
- (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(quinolin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2R,3S)-tert-butyl 3-(hydroxymethyl)-2-(pyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its specific substitution pattern on the pyrrolidine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
tert-butyl (2R,3S)-3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZYLQPQCRMGB-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C2=CN=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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